

(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid

molecular weight and formula

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Compound of Interest

Compound Name:	(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid
Cat. No.:	B1520069

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An In-Depth Technical Guide to **(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid** for Advanced Research

Abstract

This technical guide provides a comprehensive overview of **(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid**, a key building block for researchers in drug discovery and organic synthesis. From fundamental physicochemical properties to detailed synthetic protocols and advanced applications, this document serves as a senior-level resource. We will explore the causality behind experimental choices, discuss robust characterization methodologies, and contextualize the molecule's utility within modern medicinal chemistry. This guide is designed to empower researchers to leverage the unique chemical attributes of this reagent with confidence and scientific rigor.

Core Molecular Identity and Physicochemical Properties

(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid is a substituted arylboronic acid. Its structure is characterized by a phenyl ring functionalized with a boronic acid group, a fluorine atom, and an N-butylcarboxamide group. This specific arrangement of functional groups imparts a unique combination of reactivity, solubility, and potential for intermolecular interactions, making it a valuable intermediate in the synthesis of complex organic molecules.

The boronic acid moiety is a versatile functional group, renowned for its role in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), its ability to form reversible covalent bonds with diols (critical for sensing applications), and its function as a serine protease inhibitor mimic.^{[1][2][3]} The fluorine atom and the N-butylcarbamoyl group are crucial for modulating the electronic properties of the phenyl ring and the overall pharmacokinetic profile of derivative compounds, including lipophilicity, metabolic stability, and target-binding interactions.

Key Physicochemical Data

The fundamental properties of **(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid** are summarized below. This data is essential for reaction planning, dosage calculations, and analytical method development.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₅ BFNO ₃	[4]
Molecular Weight	239.05 g/mol	[4]
CAS Number	874219-23-5	[4]
Appearance	White to off-white powder	Generic observation
SMILES	CCCCNC(=O)C1=C(F)C=CC(=C1)B(O)O	[4]
Storage Conditions	2-8°C, Sealed in dry, inert atmosphere	[4]

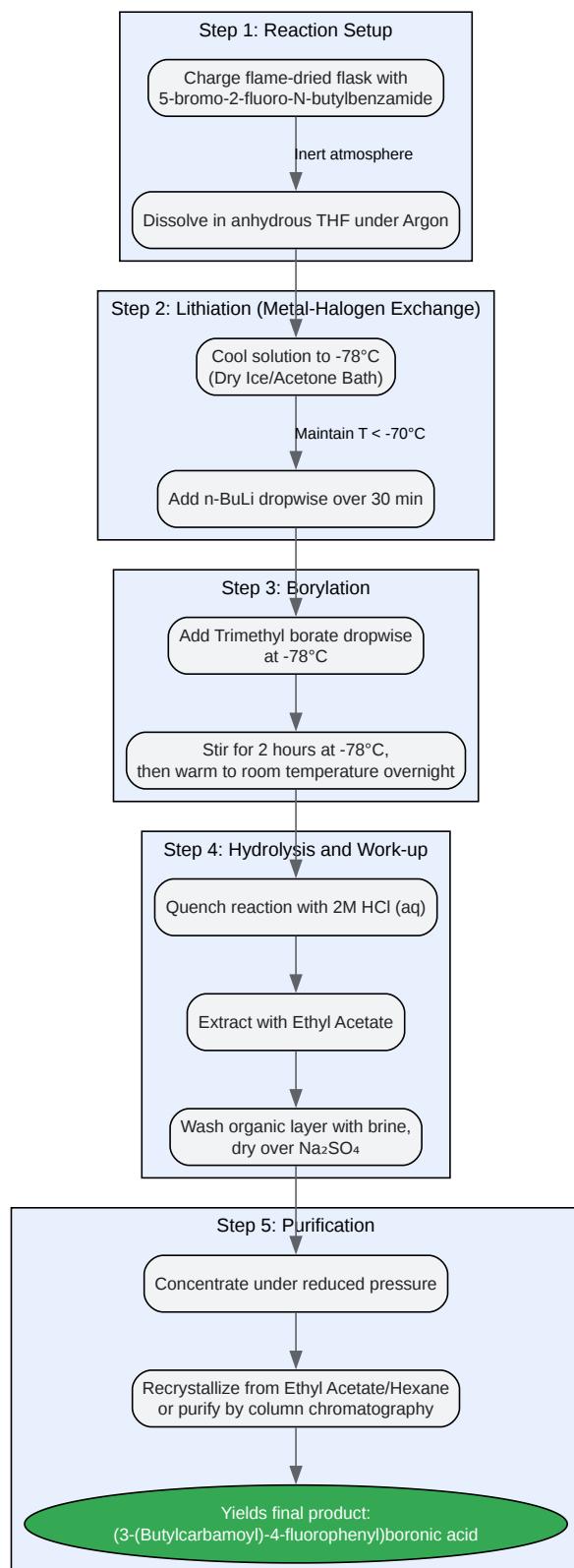
Synthesis and Purification Protocol

The synthesis of substituted arylboronic acids typically involves the borylation of an organometallic intermediate derived from a corresponding aryl halide. The following protocol describes a robust and widely applicable method for the synthesis of **(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid**, adapted from established procedures for similar compounds.^[5]

The strategic choice of starting material, 5-bromo-2-fluoro-N-butylbenzamide, is critical. The bromine atom provides a specific site for metal-halogen exchange, a highly efficient method for

generating the required aryllithium intermediate. The amide and fluoro groups remain intact under the cryogenic reaction conditions.

Experimental Workflow: Synthesis



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Caption: Synthetic workflow for **(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid**.

Detailed Step-by-Step Methodology

- Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, dissolve 5-bromo-2-fluoro-N-butylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M).
 - Expertise & Experience: Anhydrous conditions are paramount. Any trace of water will quench the highly basic organolithium reagent, drastically reducing the yield. Flame-drying the glassware and using a dry solvent under an inert atmosphere (Argon or Nitrogen) are non-negotiable for success.
- Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, ~1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
 - Causality: The bromine-lithium exchange is rapid at this low temperature. Maintaining -78 °C prevents side reactions, such as the deprotonation of other sites on the molecule or reaction with the THF solvent.
- Borylation: To the aryllithium species, add trimethyl borate (B(OMe)₃, 1.2 eq) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.
- Warm-up: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Let it stir overnight.
 - Causality: This gradual warm-up ensures the complete formation of the boronate ester intermediate.
- Hydrolysis (Work-up): Cool the flask in an ice bath and carefully quench the reaction by adding 2 M aqueous HCl until the pH is acidic (~pH 2). Stir vigorously for 1 hour.
 - Trustworthiness: The acidic hydrolysis converts the boronate ester intermediate into the desired boronic acid. This step is a self-validating system; the product will precipitate or partition into the organic layer upon successful hydrolysis.

- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
- Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: The crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexane solvent system) or by flash column chromatography on silica gel to yield the pure **(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid**.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stability of the synthesized compound. Arylboronic acids have specific analytical behaviors that must be understood for accurate interpretation.

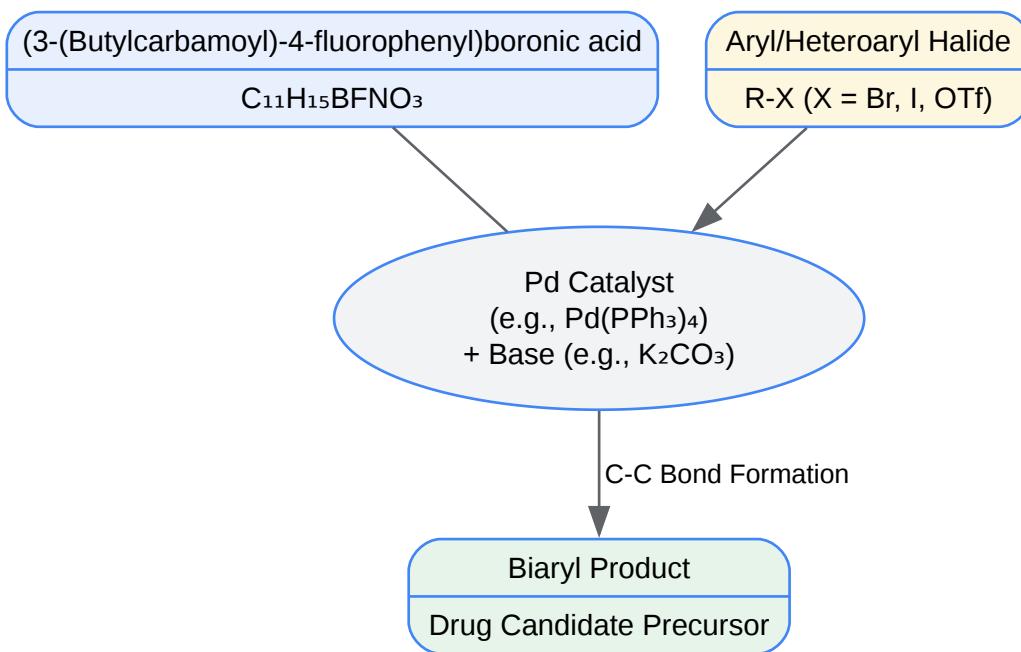
Technique	Expected Results & Expert Insights
¹ H NMR	Expect characteristic aromatic proton signals (doublets, triplets) with coupling constants indicative of their substitution pattern. The N-H proton of the amide will appear as a triplet, and the butyl chain will show distinct aliphatic signals. The boronic acid protons (-B(OH) ₂) can be broad and may exchange with D ₂ O.
¹⁹ F NMR	A single resonance, likely a multiplet due to coupling with adjacent aromatic protons, confirms the presence and environment of the fluorine atom. This is a highly sensitive and unambiguous method for fluorine-containing compounds.
¹¹ B NMR	A broad singlet is expected in the range of δ 28-34 ppm, characteristic of a trigonal planar (sp ²) boronic acid. This technique is definitive for confirming the boron center's chemical state.
LC-MS (ESI)	Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight. ^[6] In negative ion mode, the [M-H] ⁻ ion should be observed. It is common for boronic acids to form adducts or dehydrate to form boroxines (cyclic trimers), which may also be detected. ^[7]
HPLC	Purity is best assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector. A gradient method (e.g., water/acetonitrile with 0.1% TFA) will provide a quantitative measure of purity.

Applications in Drug Discovery and Medicinal Chemistry

(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid is not an end-product but a strategic intermediate. Its value lies in its utility as a scaffold for building more complex drug candidates. The convergence of its functional groups makes it suitable for targeting a variety of biological systems.

Role as a Suzuki-Miyaura Cross-Coupling Partner

The primary application of this molecule is in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds.



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Caption: Role in Suzuki-Miyaura cross-coupling reactions.

- Authoritative Grounding: The Suzuki-Miyaura reaction enables the efficient connection of the (3-(Butylcarbamoyl)-4-fluorophenyl) moiety to other complex fragments (R-X), such as heterocycles, which are common features in modern pharmaceuticals.^[1] The reaction is highly tolerant of various functional groups, making it ideal for late-stage diversification in a drug discovery program.

Significance of Component Functional Groups

- Boronic Acid: Beyond coupling, the boronic acid itself can be the active pharmacophore. It is known to act as a transition-state mimic, reversibly inhibiting serine proteases. Several FDA-approved drugs, such as Bortezomib (Velcade®) and Vaborbactam, contain a boronic acid warhead.[2][8]
- N-Butylcarbamoyl Group: This group provides a hydrogen bond donor (N-H) and acceptor (C=O), which can be critical for binding to protein targets. The butyl chain increases lipophilicity, which can enhance membrane permeability and influence the pharmacokinetic profile of a potential drug.
- Fluorine Atom: The strategic placement of a fluorine atom is a common tactic in medicinal chemistry. It can block metabolic oxidation at that position, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[9]

Handling, Storage, and Safety

- Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
- Storage: As recommended, store at 2-8°C under an inert atmosphere.[4] Boronic acids are prone to dehydration to form cyclic boroxine anhydrides.[7] While this process is often reversible upon exposure to water, it can complicate stoichiometry. Storing the compound in a desiccator or glovebox is best practice for maintaining its integrity.
- Safety: While specific toxicity data is limited, compounds of this class should be treated as potentially harmful. Avoid ingestion, inhalation, and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) from the supplier for detailed information.

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